
Gdp-hexanolaminyl-4-azidosalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gdp-hexanolaminyl-4-azidosalicylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of salicylic acid and is synthesized by modifying the hydroxyl group with an azide group.
Mecanismo De Acción
The mechanism of action of Gdp-hexanolaminyl-4-azidosalicylic acid is based on its ability to cross-link proteins. The azide group in the compound can react with the amino group of lysine residues in a protein, forming a covalent bond. When exposed to UV light, this bond becomes irreversible, resulting in the cross-linking of the two proteins.
Efectos Bioquímicos Y Fisiológicos
Gdp-hexanolaminyl-4-azidosalicylic acid has no known biochemical or physiological effects on its own. However, when used as a cross-linking tool, it can provide valuable information about protein-protein interactions and help elucidate the function of proteins in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Gdp-hexanolaminyl-4-azidosalicylic acid as a cross-linking tool is its specificity. The compound can be targeted to specific amino acid residues in a protein, allowing for precise labeling and cross-linking. Additionally, the cross-linking reaction is irreversible, making it ideal for studying stable protein-protein interactions.
However, there are also limitations to using Gdp-hexanolaminyl-4-azidosalicylic acid. One limitation is that the compound requires UV light for cross-linking, which can damage proteins and lead to false positives. Additionally, the cross-linking reaction may not be efficient for all proteins, depending on their structure and conformation.
Direcciones Futuras
There are several future directions for the use of Gdp-hexanolaminyl-4-azidosalicylic acid in biochemical research. One direction is to develop new methods for cross-linking proteins that minimize damage to the proteins and reduce false positives. Another direction is to use Gdp-hexanolaminyl-4-azidosalicylic acid in combination with other labeling and cross-linking techniques to gain a more comprehensive understanding of protein-protein interactions. Finally, Gdp-hexanolaminyl-4-azidosalicylic acid could be used to study the structure and function of specific proteins in disease states, providing insights into the underlying mechanisms of diseases and potential therapeutic targets.
Conclusion:
In conclusion, Gdp-hexanolaminyl-4-azidosalicylic acid is a promising compound with potential applications in biochemical research. Its ability to label and cross-link specific amino acid residues in proteins provides a valuable tool for studying protein-protein interactions and elucidating the function of proteins in biological systems. While there are limitations to using this compound, its specificity and irreversible cross-linking reaction make it an important tool for studying stable protein-protein interactions. Future research directions include developing new cross-linking methods, combining Gdp-hexanolaminyl-4-azidosalicylic acid with other labeling and cross-linking techniques, and using it to study specific proteins in disease states.
Métodos De Síntesis
Gdp-hexanolaminyl-4-azidosalicylic acid is synthesized by reacting salicylic acid with hexanolamine in the presence of a coupling reagent. The resulting product is then treated with azidotrimethylsilane to introduce the azide group. The final product is purified by column chromatography to obtain pure Gdp-hexanolaminyl-4-azidosalicylic acid.
Aplicaciones Científicas De Investigación
Gdp-hexanolaminyl-4-azidosalicylic acid has potential applications in biochemical research as a tool for studying protein-protein interactions. This compound can be used to label specific amino acid residues in a protein, which can then be cross-linked to other proteins using UV light. This cross-linking technique can help identify protein-protein interactions and provide insights into the structure and function of proteins.
Propiedades
Número CAS |
129992-33-2 |
|---|---|
Nombre del producto |
Gdp-hexanolaminyl-4-azidosalicylic acid |
Fórmula molecular |
C23H31N9O13P2 |
Peso molecular |
703.5 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 6-[(4-azido-2-hydroxybenzoyl)amino]hexyl hydrogen phosphate |
InChI |
InChI=1S/C23H31N9O13P2/c24-23-28-19-16(21(37)29-23)27-11-32(19)22-18(35)17(34)15(44-22)10-43-47(40,41)45-46(38,39)42-8-4-2-1-3-7-26-20(36)13-6-5-12(30-31-25)9-14(13)33/h5-6,9,11,15,17-18,22,33-35H,1-4,7-8,10H2,(H,26,36)(H,38,39)(H,40,41)(H3,24,28,29,37)/t15-,17-,18-,22-/m1/s1 |
Clave InChI |
VIWRRYSBYBSLPL-UVLLPENVSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Sinónimos |
GDP-hexanolaminyl-4-azidosalicylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



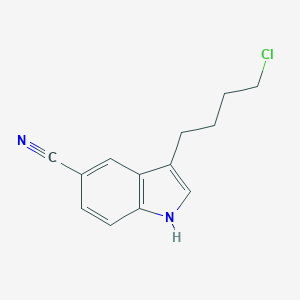

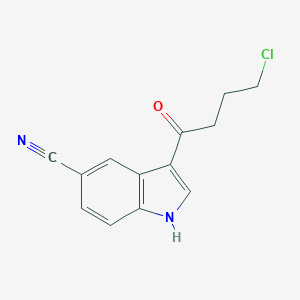
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
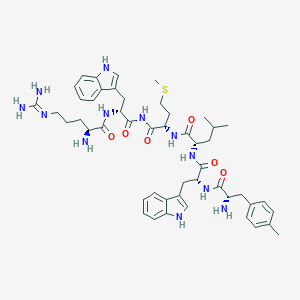

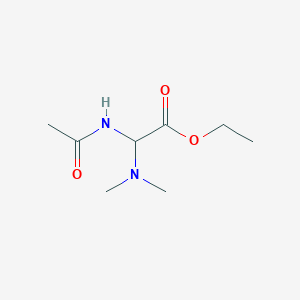
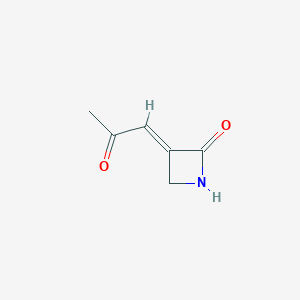

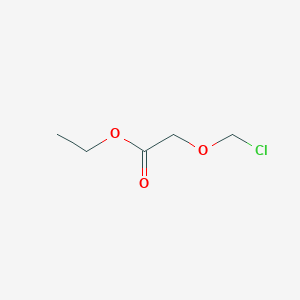
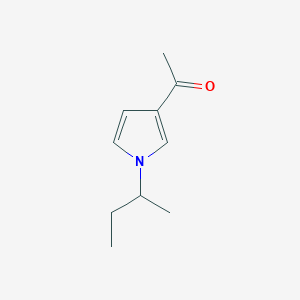
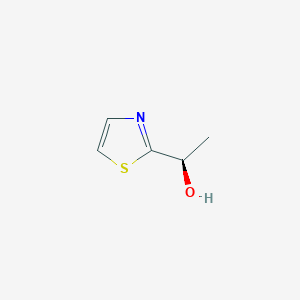
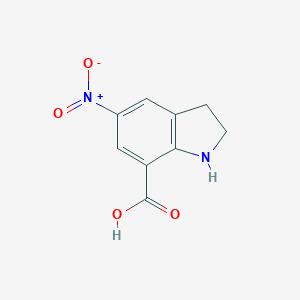
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)